molecular formula C13H17NO B13580874 2-Benzyl-2-azaspiro[3.3]heptan-6-ol

2-Benzyl-2-azaspiro[3.3]heptan-6-ol

Cat. No.: B13580874
M. Wt: 203.28 g/mol
InChI Key: ILCXMJWMVATTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2-azaspiro[33]heptan-6-ol is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a nitrogen-containing spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[3.3]heptan-6-ol typically involves the reaction of 2-azaspiro[3.3]heptan-6-ol hydrochloride with benzaldehyde in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloroethane at room temperature under an inert atmosphere. The resulting mixture is then treated with sodium bicarbonate to neutralize the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-benzyl-2-azaspiro[3.3]heptan-6-one.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-2-azaspiro[3.3]heptan-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Benzyl-2-azaspiro[3.3]heptan-6-ol exerts its effects involves its interaction with specific molecular targets. The benzyl group and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-azaspiro[3.3]heptan-6-one
  • 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Comparison

Compared to similar compounds, 2-Benzyl-2-azaspiro[3.3]heptan-6-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its behavior in chemical and biological systems.

This detailed overview provides a comprehensive understanding of 2-Benzyl-2-azaspiro[33]heptan-6-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-benzyl-2-azaspiro[3.3]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-12-6-13(7-12)9-14(10-13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCXMJWMVATTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.